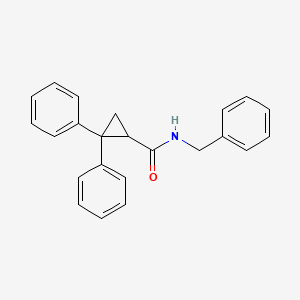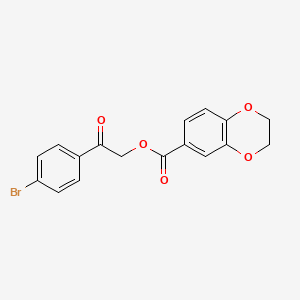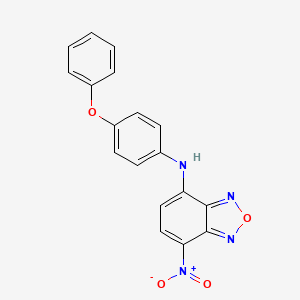![molecular formula C18H18N2O6 B5196742 3,3'-[1,5-naphthalenediylbis(carbonylimino)]dipropanoic acid](/img/structure/B5196742.png)
3,3'-[1,5-naphthalenediylbis(carbonylimino)]dipropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-[1,5-naphthalenediylbis(carbonylimino)]dipropanoic acid, commonly known as NDGA, is a naturally occurring compound found in the creosote bush (Larrea tridentata). NDGA has been extensively studied for its potential therapeutic benefits in treating various diseases, including cancer, inflammation, and metabolic disorders.
作用機序
NDGA exerts its therapeutic effects through multiple mechanisms of action. It inhibits the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory mediators. NDGA also activates the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism. Furthermore, NDGA induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
NDGA has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. NDGA also regulates the expression of genes involved in lipid metabolism and glucose uptake. Additionally, NDGA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
NDGA has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized. NDGA has been extensively studied for its potential therapeutic benefits, and its mechanisms of action are well understood. However, NDGA also has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. Additionally, NDGA can be cytotoxic at high concentrations, which can affect cell viability in vitro.
将来の方向性
There are several future directions for NDGA research. One area of interest is the development of NDGA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of NDGA's potential therapeutic benefits in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action of NDGA and to optimize its therapeutic potential. Overall, NDGA is a promising compound with potential therapeutic benefits for various diseases.
合成法
NDGA can be synthesized from 1,5-diaminonaphthalene and succinic anhydride. The reaction involves the condensation of the two compounds to form NDGA. The synthesis method has been optimized to improve the yield and purity of NDGA.
科学的研究の応用
NDGA has been studied for its potential therapeutic benefits in treating various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. NDGA also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, NDGA has been found to have anti-obesity and anti-diabetic effects by regulating glucose and lipid metabolism.
特性
IUPAC Name |
3-[[5-(2-carboxyethylcarbamoyl)naphthalene-1-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c21-15(22)7-9-19-17(25)13-5-1-3-11-12(13)4-2-6-14(11)18(26)20-10-8-16(23)24/h1-6H,7-10H2,(H,19,25)(H,20,26)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBXGSXNFKZNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2C(=O)NCCC(=O)O)C(=C1)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-dipropylbenzamide](/img/structure/B5196673.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5196690.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5196694.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5196698.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide](/img/structure/B5196708.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196735.png)

![2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5196749.png)


